MTAP-Deficiency Selectivity: D,L-Alanosine Sodium Salt Exhibits >20-Fold Lower IC₅₀ in MTAP⁻ Versus MTAP⁺ Cancer Cells
In human soft tissue sarcoma cell lines, L-alanosine (the active enantiomer in D,L-alanosine sodium salt) demonstrates >20-fold greater potency in MTAP-deficient cells compared to MTAP-positive cells [1]. This selectivity was confirmed via restoration experiments: transfection of the MTAP gene into MTAP-deficient HT-1080 cells reversed sensitivity, establishing a causal relationship between MTAP expression and alanosine response [1].
| Evidence Dimension | Cytotoxic potency (IC₅₀) as a function of MTAP expression status |
|---|---|
| Target Compound Data | IC₅₀ values >20-fold lower in MTAP-deficient cells versus MTAP-positive cells (exact numeric values not reported in abstract; fold-change is the primary reported metric) |
| Comparator Or Baseline | MTAP-positive soft tissue sarcoma cell lines as baseline control; 6-methylmercaptopurine riboside (MMPR) as parallel comparator showing similar selectivity pattern |
| Quantified Difference | >20-fold difference in IC₅₀ between MTAP-deficient and MTAP-positive cells |
| Conditions | Human soft tissue sarcoma cell lines (HT-1080, HS42, M-9110); in vitro cytotoxicity assay |
Why This Matters
This >20-fold differential sensitivity establishes MTAP status as a definitive biomarker for compound efficacy, enabling procurement decisions based on experimental model genotype rather than empirical screening.
- [1] Status of methylthioadenosine phosphorylase and its impact on cellular response to L-alanosine and methylmercaptopurine riboside in human soft tissue sarcoma cells. Oncol Res. 2004;14(7):373-379. View Source
